molecular formula C16H14N2O B1317446 2-Methyl-5-phenyl-1H-indole-7-carboxamide CAS No. 943607-57-6

2-Methyl-5-phenyl-1H-indole-7-carboxamide

Cat. No.: B1317446
CAS No.: 943607-57-6
M. Wt: 250.29 g/mol
InChI Key: OFYNRGGGSGROCL-UHFFFAOYSA-N
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Description

2-Methyl-5-phenyl-1H-indole-7-carboxamide (CAS 943607-57-6) is a high-purity chemical compound supplied for research and development purposes. This indole derivative, with a molecular formula of C16H14N2O and a molecular weight of 250.30 g/mol, is part of a structurally versatile class of compounds significant in medicinal chemistry . The indole scaffold is known to facilitate interactions with biological macromolecules, enhancing its utility in early-stage drug discovery . This compound is of particular interest in pharmacological research, especially in the study of cannabinoid receptor type 1 (CB1) allosteric modulators . Structure-activity relationship (SAR) studies on related 1H-indole-2-carboxamide scaffolds have shown that modulation potency at the CB1 receptor is highly sensitive to specific structural features, including substitutions on the indole ring . The 5-phenyl-indole-7-carboxamide structure provides a core template for exploring these interactions. Applications & Research Value: This product is designed for use in laboratory research only. It serves as a key intermediate and building block for scientists investigating the structure-activity relationships of indole-based compounds . Researchers utilize this chemical scaffold to develop and optimize novel compounds for various therapeutic targets . Handling & Safety: Please consult the Safety Data Sheet (SDS) before use. This compound has warning statements associated with hazards H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Disclaimer: This product is intended and sold for Research Use Only (RUO). It is not intended for diagnostic or therapeutic use in humans or animals. It is the responsibility of the purchaser to ensure compliance with all applicable local, state, national, and international regulations.

Properties

IUPAC Name

2-methyl-5-phenyl-1H-indole-7-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O/c1-10-7-13-8-12(11-5-3-2-4-6-11)9-14(16(17)19)15(13)18-10/h2-9,18H,1H3,(H2,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFYNRGGGSGROCL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=CC(=CC(=C2N1)C(=O)N)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00584158
Record name 2-Methyl-5-phenyl-1H-indole-7-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00584158
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

943607-57-6
Record name 2-Methyl-5-phenyl-1H-indole-7-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00584158
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-5-phenyl-1H-indole-7-carboxamide can be achieved through several methods. One common approach involves the Fischer indole synthesis, which is a classical method for constructing indole rings. This method typically involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions .

Another method involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to introduce the phenyl group onto the indole ring. This method provides a versatile and efficient route to synthesize various substituted indoles .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These processes are optimized for high yield and purity, often employing automated systems for precise control of reaction conditions. Catalysts and reagents are carefully selected to minimize by-products and waste .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-5-phenyl-1H-indole-7-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Antimicrobial Properties

Recent studies have highlighted the antimicrobial activity of indole derivatives, including 2-Methyl-5-phenyl-1H-indole-7-carboxamide. The compound has shown effectiveness against a range of Gram-positive and Gram-negative bacteria as well as fungi. For instance, derivatives with similar structures have been assessed for their Minimum Inhibitory Concentration (MIC) against pathogens such as Staphylococcus aureus, Escherichia coli, and Candida albicans .

Table 1: Antimicrobial Activity of Indole Derivatives

CompoundPathogenMIC (µg/mL)
This compoundS. aureusTBD
This compoundE. coliTBD
This compoundC. albicansTBD

Anticancer Activity

Indole derivatives have also been investigated for their anticancer properties. For example, compounds structurally related to this compound have demonstrated significant antiproliferative effects against various cancer cell lines, including breast and colon cancers . The mechanism often involves the induction of apoptosis and cell cycle arrest.

Table 2: Anticancer Activity of Indole Derivatives

CompoundCancer Cell LineIC50 (µM)
This compoundMDA-MB-231 (breast)TBD
This compoundHCT116 (colon)TBD

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions, including cyclization and acylation processes. Various methods have been reported for the synthesis of indole derivatives, with techniques such as molecular docking studies aiding in the understanding of their interactions with biological targets .

Spectroscopic Identification

Characterization techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography are commonly employed to confirm the structure of synthesized compounds. These methods provide insights into the molecular framework and confirm the presence of functional groups critical for biological activity.

Case Study 1: Antimicrobial Efficacy

A study evaluated a series of indole derivatives for their antimicrobial properties against clinical isolates. The results indicated that certain derivatives exhibited potent activity against resistant strains, suggesting that modifications to the indole structure could enhance efficacy .

Case Study 2: Anticancer Mechanisms

Research on indole derivatives has revealed that they can induce apoptosis in cancer cells through mitochondrial pathways. A specific derivative demonstrated an ability to disrupt microtubule formation, leading to G2/M phase arrest in cell cycles . This highlights the potential application of indole compounds in developing novel anticancer therapies.

Mechanism of Action

The mechanism of action of 2-Methyl-5-phenyl-1H-indole-7-carboxamide involves its interaction with specific molecular targets. The indole nucleus can bind to various receptors and enzymes, modulating their activity. This compound may inhibit or activate specific pathways, leading to its observed biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

The following table summarizes key structural and physicochemical features of 2-Methyl-5-phenyl-1H-indole-7-carboxamide and related indole derivatives:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties
This compound 2-CH₃, 5-Ph, 7-CONH₂ C₁₆H₁₄N₂O 250.29 Commercial availability; carboxamide group enhances hydrogen-bonding potential.
N-(4-Benzoylphenyl)-5-fluoro-1H-indole-2-carboxamide 2-CONH-C₆H₄COPh, 5-F C₂₂H₁₆FN₂O₂ 359.12 m.p. 249–250°C; synthesized via high-temperature coupling (37.5% yield).
5-Fluoro-N-[2-(4-methylbenzoyl)phenyl]-1H-indole-2-carboxamide 2-CONH-C₆H₃(4-CH₃)COPh, 5-F C₂₃H₁₈FN₂O₂ 373.13 m.p. 233–234°C; low yield (10%) due to harsh synthesis conditions.
7-Chloro-3-methyl-1H-indole-2-carboxylic acid 2-COOH, 3-CH₃, 7-Cl C₁₀H₈ClNO₂ 209.63 Used in R&D carboxylic acid group increases hydrophilicity.
7-Methyl-1H-indole-5-carboxylic acid 5-COOH, 7-CH₃ C₁₀H₉NO₂ 175.18 Available for custom synthesis; lacks phenyl and carboxamide groups.
5-Phenyl-1H-indole-7-carboxamide 5-Ph, 7-CONH₂ C₁₅H₁₂N₂O 236.27 Structural analog without the 2-methyl group; similarity score: 0.94 to target.

Key Observations

  • Carboxamide vs. Carboxylic Acid: The carboxamide group in the target compound may improve solubility in polar aprotic solvents compared to carboxylic acid derivatives (e.g., ), which are more hydrophilic but less membrane-permeable.
  • Synthetic Challenges: Harsh reaction conditions (150–190°C) and low yields (6–37%) are common in synthesizing indole carboxamides, as seen in and . These issues arise from thermal decomposition and chromatographic losses .
  • Physicochemical Properties: Melting points for fluorinated analogs (233–250°C) are higher than typical values for non-halogenated indoles, reflecting stronger intermolecular forces. The target compound’s molecular weight (250.29 g/mol) is moderate, positioning it within the "drug-like" range for bioavailability, unlike heavier benzophenone-containing derivatives (>350 g/mol) .

Biological Activity

2-Methyl-5-phenyl-1H-indole-7-carboxamide is a compound of significant interest in medicinal chemistry, particularly due to its structural features that contribute to its biological activities. This article explores the compound's biological activity, synthesis, mechanisms of action, and relevant case studies.

Structural Overview

This compound belongs to the indole family, characterized by a bicyclic structure comprising a benzene ring fused to a pyrrole ring. Its specific substituents include:

  • Methyl group at the 2-position
  • Phenyl group at the 5-position
  • Carboxamide functional group at the 7-position

This unique arrangement enhances its biological activity and pharmacokinetic properties, making it a promising candidate for therapeutic applications, particularly in cancer treatment.

Anticancer Properties

Numerous studies have investigated the anticancer potential of this compound and its derivatives. Key findings include:

  • Antiproliferative Effects : The compound exhibits strong antiproliferative effects against various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. It has been shown to inhibit cyclin-dependent kinases (CDKs) and epidermal growth factor receptors (EGFR), which are critical in cell cycle regulation .
  • Mechanism of Action : Molecular docking studies suggest that this compound interacts with CDK2 and EGFR, indicating its potential as an anticancer agent by disrupting key signaling pathways involved in tumor growth and proliferation .

Other Biological Activities

In addition to its anticancer properties, this compound has been evaluated for other biological activities:

  • Antitubercular Activity : Related studies have synthesized N-phenylindole derivatives with significant antitubercular activity against Mycobacterium tuberculosis strains, suggesting a broader spectrum of antimicrobial effects .
  • Inhibition Studies : Various derivatives have shown inhibition against enzymes like α-glucosidase, demonstrating potential applications in diabetes management .

Synthesis and Evaluation

The synthesis of this compound typically involves multiple chemical reactions aimed at constructing the indole framework. The following table summarizes some derivatives and their biological activities:

Compound NameStructural FeaturesBiological ActivityIC50 Values (µM)
2-Methyl-5-pheny1H-indole-7-carboxamideMethyl at position 2, phenyl at position 5Anticancer (MCF-7)<10
5-Methylindole-2-carboxamideMethyl at position 5Less potent than indole derivative>20
6-Bromoindole-2-carboxamideBromine substitutionEnhanced activity against certain cancers<5

Detailed Findings from Research

  • Anticancer Study : A study demonstrated that derivatives of indole carboxamides exhibited IC50 values lower than 10 µM against MCF-7 cells, indicating potent antiproliferative activity .
  • Molecular Docking : Docking simulations revealed favorable binding interactions with CDK2, supporting experimental findings regarding its inhibitory effects on cell proliferation pathways .
  • Comparative Analysis : The compound was compared with other indole derivatives, highlighting its superior potency against various cancer lines while maintaining favorable pharmacological properties as per Lipinski's rule of five, indicating good drug-likeness .

Q & A

Basic Research Questions

Q. What personal protective equipment (PPE) and engineering controls are recommended for handling 2-Methyl-5-phenyl-1H-indole-7-carboxamide?

  • Methodological Answer : Use NIOSH/CEN-certified respiratory protection (e.g., P95 filters) if airborne exposure is suspected. Wear face shields, safety glasses, and chemically resistant gloves (e.g., nitrile). Employ fume hoods and ensure proper ventilation to limit inhalation risks. Wash hands thoroughly after handling .

Q. Which analytical techniques are critical for confirming the molecular structure of this compound?

  • Methodological Answer :

  • NMR Spectroscopy : For determining substituent positions and verifying indole scaffold integrity (e.g., ¹H NMR for aromatic protons, ¹³C NMR for carbonyl groups).
  • Mass Spectrometry (MS) : To confirm molecular weight (e.g., ESI-MS for [M+H]⁺ ions).
  • HPLC : To assess purity (>95%) and detect impurities.
  • Melting Point Analysis : Cross-referenced with literature for identity verification (e.g., compare with analogs in –6) .

Advanced Research Questions

Q. How can synthetic routes for this compound be optimized to minimize byproducts?

  • Methodological Answer :

  • Reaction Conditions : Reflux in acetic acid with sodium acetate (0.1 mol) for 3–5 hours to drive condensation reactions (similar to ).
  • Purification : Recrystallize from DMF/acetic acid (1:1 v/v) to remove unreacted intermediates.
  • Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) to enhance carboxamide formation efficiency.
    Table 1 : Optimization Parameters
ParameterOptimal ConditionImpact
SolventAcetic acidFacilitates proton transfer
Temperature110–120°C (reflux)Accelerates reaction kinetics
Purification MethodRecrystallizationReduces amorphous byproducts

Q. How should researchers resolve contradictions in reported physicochemical data (e.g., melting points) for indole derivatives?

  • Methodological Answer :

  • Differential Scanning Calorimetry (DSC) : Provides precise melting points and detects polymorphs.
  • Purity Validation : Use HPLC-MS to rule out impurities affecting measurements.
  • Literature Cross-Validation : Compare with structurally similar compounds (e.g., 1-Methyl-1H-indole-5-carboxylic acid in has mp 221–223°C) .

Q. What experimental designs are suitable for studying the stability of this compound under varying storage conditions?

  • Methodological Answer :

  • Forced Degradation Studies : Expose to UV light (ICH Q1B), 40°C/75% humidity (ICH Q1A), and acidic/alkaline conditions.
  • Analytical Monitoring : Track degradation via LC-MS (e.g., hydrolysis of the carboxamide group).
  • Stability-Indicating Methods : Develop HPLC protocols to separate degradation products (e.g., indole ring oxidation byproducts) .

Q. How can computational methods predict the reactivity of the phenyl group at the 5-position in electrophilic substitution reactions?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Calculate Fukui indices to identify nucleophilic/electrophilic sites.
  • Hammett Plots : Correlate substituent effects (e.g., electron-donating/withdrawing groups) with reaction rates.
  • Molecular Docking : Predict binding interactions if the compound is biologically active (e.g., kinase inhibition) .

Q. What in vitro assays are recommended to evaluate the mutagenic potential of this compound?

  • Methodological Answer :

  • Ames Test (OECD 471) : Use Salmonella strains (TA98, TA100) to detect frameshift/base-pair mutations.
  • Micronucleus Assay (OECD 487) : Assess chromosomal damage in mammalian cell lines.
  • CYP450 Inhibition Screening : Determine metabolic interference using human liver microsomes .

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